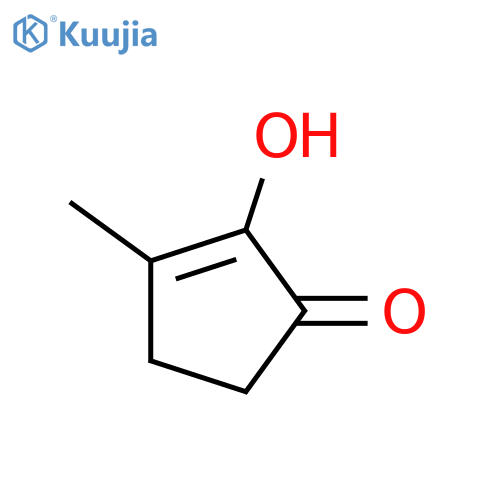

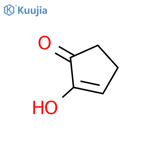

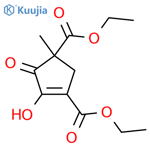

Synthesis of 2-hydroxy-3-methyl-2-cyclopentenone from isoprene

,

Synthetic Communications,

1983,

13(8),

685-90